2-Nitrotyrosine methyl ester

Description

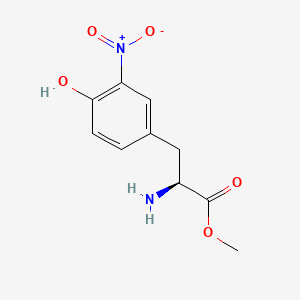

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZFQRWZCGEEOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185786 | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-65-1 | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Metabolic Context of 2 Nitrotyrosine Methyl Ester Within Nitrated Tyrosine Research

Chemical Synthesis Approaches for 2-Nitrotyrosine (B1262343) Methyl Ester

The synthesis of 2-nitrotyrosine methyl ester can be approached through two primary strategies: the direct esterification of a pre-nitrated tyrosine molecule or the nitration of a tyrosine methyl ester precursor. The choice of pathway often depends on the desired regioselectivity and the availability of starting materials.

Esterification Reactions of Nitrotyrosine

Esterification is a common and direct method for converting a carboxylic acid into an ester. In the context of synthesizing this compound, the starting material would be 2-nitrotyrosine. The reaction involves treating the amino acid with methanol (B129727) in the presence of an acid catalyst.

Common methods include the Fischer-Speier esterification, which uses a strong acid like sulfuric acid (H₂SO₄), or the use of thionyl chloride (SOCl₂). The thionyl chloride method is often preferred for amino acids as it proceeds under milder conditions. In this process, thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then protonates the carboxylic acid of 2-nitrotyrosine, making it more susceptible to nucleophilic attack by methanol. This process yields the corresponding methyl ester hydrochloride salt.

| Method | Catalyst/Reagent | Reactant | Product | Key Feature |

| Fischer-Speier | Sulfuric Acid (H₂SO₄) | Methanol | This compound | Equilibrium-driven; requires removal of water. |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | Methanol | This compound Hydrochloride | Forms an intermediate acyl chloride; generally high yield. |

Alternative Synthetic Pathways

An alternative route to this compound involves first preparing L-tyrosine methyl ester and subsequently introducing the nitro group onto the aromatic ring. This approach requires careful control of the nitrating conditions to achieve the desired regioselectivity, as nitration of the tyrosine ring typically favors the 3-position due to electronic and steric factors.

The nitration can be carried out using various nitrating agents. A classic reagent for protein chemistry, tetranitromethane (C(NO₂)₄), has been used to nitrate (B79036) tyrosine residues. pnas.org Other nitrating systems, such as nitric acid in the presence of a catalyst, could also be employed. The primary challenge remains directing the nitration to the C2 (ortho) position relative to the hydroxyl group, as the C3 position is also activated. Achieving high selectivity for this compound often requires specialized catalysts or protecting group strategies that are not widely documented, making this a less common synthetic approach.

Endogenous Formation Pathways of Tyrosine Nitration

In biological systems, the nitration of tyrosine is a post-translational modification that serves as a significant marker of nitrative stress, a condition resulting from the overproduction of reactive nitrogen species (RNS). wikipedia.org The endogenously formed product is predominantly 3-nitrotyrosine (B3424624), not the 2-nitro isomer. Understanding its formation is critical to appreciating the broader scientific context of nitrated tyrosine research. wikipedia.orgnih.gov The following sections detail the primary biochemical mechanisms responsible for the formation of 3-nitrotyrosine.

Peroxynitrite-Dependent Mechanisms of 3-Nitrotyrosine Formation

One of the most significant pathways for tyrosine nitration in vivo involves peroxynitrite (ONOO⁻). wikipedia.org Peroxynitrite is a potent oxidant formed from the diffusion-controlled reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻). nih.gov

The nitration process is not a direct reaction between peroxynitrite and tyrosine. Instead, it proceeds through radical intermediates. pnas.orgnih.gov Two key mechanisms are recognized:

Proton-Catalyzed Decomposition : At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH). ONOOH can undergo homolysis to form a hydroxyl radical (•OH) and a nitrogen dioxide radical (•NO₂). nih.gov The highly reactive hydroxyl radical abstracts a hydrogen atom from the phenolic group of tyrosine, creating a tyrosyl radical (Tyr•). This tyrosyl radical then rapidly combines with the nitrogen dioxide radical to yield 3-nitrotyrosine. nih.gov

Carbon Dioxide (CO₂) Catalyzed Pathway : This is considered a major route of tyrosine nitration in biological systems. pnas.orgacs.org Peroxynitrite reacts rapidly with carbon dioxide to form the unstable adduct nitrosoperoxycarbonate (ONOOCO₂⁻). nih.gov This adduct quickly decomposes, yielding a carbonate radical (•CO₃⁻) and a nitrogen dioxide radical (•NO₂). nih.govacs.org The carbonate radical is a selective oxidant that efficiently converts tyrosine to a tyrosyl radical, which then reacts with •NO₂ to form 3-nitrotyrosine. acs.orgnih.gov This pathway significantly enhances the yield of nitration compared to the spontaneous decomposition of peroxynitrous acid. nih.gov

| Pathway | Key Reactant | Radical Intermediates | Mechanism |

| Proton-Catalyzed | Peroxynitrous Acid (ONOOH) | •OH and •NO₂ | ONOOH decomposes; •OH forms tyrosyl radical; Tyr• + •NO₂ forms product. nih.gov |

| CO₂-Catalyzed | Peroxynitrite (ONOO⁻) + CO₂ | •CO₃⁻ and •NO₂ | ONOO⁻ reacts with CO₂; adduct decomposes; •CO₃⁻ forms tyrosyl radical; Tyr• + •NO₂ forms product. nih.gov |

Heme Peroxidase-Dependent Mechanisms of 3-Nitrotyrosine Formation

Heme peroxidases, such as myeloperoxidase (MPO) found in neutrophils, provide a significant alternative pathway for tyrosine nitration that is independent of peroxynitrite formation. nih.govnih.gov This mechanism is particularly relevant in inflammatory settings where these enzymes are released. tandfonline.com

The catalytic cycle involves the reaction of the heme peroxidase with hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻), a stable oxidation product of nitric oxide. nih.govresearchgate.net

Formation of Compound I : The ferric (Fe³⁺) resting state of the enzyme reacts with H₂O₂ in a two-electron oxidation to form a highly reactive intermediate called Compound I (a ferryl π-cation radical, P•⁺—Fe⁴⁺=O). nih.gov

Oxidation of Nitrite and Tyrosine : Compound I is a powerful oxidant that can perform one-electron oxidations. It can oxidize nitrite (NO₂⁻) to the nitrogen dioxide radical (•NO₂) and oxidize tyrosine to the tyrosyl radical (Tyr•). researchgate.netportlandpress.com The enzyme is reduced to Compound II (P—Fe⁴⁺=O) in the process.

Regeneration and Product Formation : Compound II can also oxidize nitrite and tyrosine, regenerating the resting state of the enzyme and producing more radicals. nih.gov The tyrosyl and nitrogen dioxide radicals, generated in close proximity at the enzyme's active site, combine to form 3-nitrotyrosine. nih.govportlandpress.com

This enzymatic pathway efficiently generates the necessary radicals for nitration, making it a crucial contributor to 3-nitrotyrosine formation during inflammation. nih.gov

Transition Metal-Catalyzed Nitration of Tyrosine

Redox-active transition metals, particularly iron (Fe) and copper (Cu), can catalyze the nitration of tyrosine through both peroxynitrite-dependent and -independent routes. nih.govtandfonline.com These metals can enhance nitration yields and confer site-specificity to the modification. nih.govnih.gov

Enhancement of Peroxynitrite-Dependent Nitration : Metal centers can react with peroxynitrite to form highly reactive oxo-metal complexes. pnas.org These complexes are potent oxidants that can efficiently generate the tyrosyl radical, which then reacts with •NO₂ (also derived from peroxynitrite) to form 3-nitrotyrosine. nih.gov

Peroxynitrite-Independent Nitration (Fenton-type Chemistry) : In the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), free or chelated metal ions like ferrous iron (Fe²⁺) can catalyze nitration. nih.govtandfonline.com The mechanism involves Fenton-type chemistry:

Fe²⁺ reacts with H₂O₂ to produce a hydroxyl radical (•OH) and Fe³⁺. acs.orgmdpi.com

The hydroxyl radical can either abstract a hydrogen from tyrosine to form a tyrosyl radical or be scavenged by nitrite to form the nitrogen dioxide radical. acs.org

Alternatively, higher oxidation states of iron (ferryl species) formed during the reaction can directly oxidize both tyrosine and nitrite to their respective radicals. nih.gov

The resulting tyrosyl radical and nitrogen dioxide radical combine to yield 3-nitrotyrosine. nih.gov

This metal-catalyzed pathway is significant in pathological conditions associated with increased levels of free transition metals and oxidative stress. nih.gov

Nitrite-Dependent Reaction Pathways in Protein Nitration

While peroxynitrite is a major nitrating agent, peroxynitrite-independent pathways, particularly those involving nitrite (NO₂⁻), contribute significantly to tyrosine nitration in vivo. nih.govpnas.org One of the most prominent mechanisms involves the catalytic action of heme peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase, which are abundant in activated leukocytes. bmbreports.orgresearchgate.net

This pathway involves the oxidation of nitrite by the enzyme in the presence of hydrogen peroxide (H₂O₂). nih.govresearchgate.net The process can be summarized as follows:

The heme peroxidase reacts with H₂O₂ to form a highly reactive intermediate, known as Compound I. portlandpress.com

Compound I then oxidizes nitrite (NO₂⁻) in a one-electron oxidation step to generate nitrogen dioxide (•NO₂). nih.govportlandpress.com

The generated •NO₂ can then participate in the nitration of tyrosine residues, as detailed in the subsequent section.

This peroxidase-catalyzed pathway is particularly relevant in inflammatory settings where both peroxidases and nitrite are present at elevated levels. nih.govnih.gov Cytochrome c, particularly when nitrated, can also exhibit enhanced peroxidatic activity, catalyzing its own nitration and that of nearby proteins in the presence of nitrite and H₂O₂. pnas.orgnih.gov Acidic conditions, such as those in the gastric lumen, can also promote nitrite-dependent nitration, likely through free radical reactions involving the formation of •NO₂. nih.gov

Table 1: Key Components in Nitrite-Dependent Nitration

| Component | Role in Nitration |

| Nitrite (NO₂⁻) | Serves as the source of nitrogen for the nitro group. nih.gov |

| Hydrogen Peroxide (H₂O₂) | Oxidizes the heme peroxidase to a reactive state. portlandpress.com |

| Heme Peroxidases (e.g., MPO) | Catalyze the oxidation of nitrite to nitrogen dioxide. bmbreports.org |

| Nitrogen Dioxide (•NO₂) | The proximal radical species that reacts with the tyrosyl radical. portlandpress.com |

Role of Reactive Nitrogen Species (RNS) and Nitrogen Dioxide (•NO₂) in Tyrosine Nitration

Reactive Nitrogen Species (RNS) are a family of molecules derived from nitric oxide (•NO) and superoxide (O₂•⁻). researchgate.net The formation of these species represents a shift from the physiological signaling functions of •NO to oxidative and potentially pathogenic pathways. pnas.org The most prominent RNS involved in tyrosine nitration is peroxynitrite (ONOO⁻), formed from the near diffusion-limited reaction between •NO and superoxide. researchgate.netpnas.org

However, peroxynitrite itself does not directly react with tyrosine. nih.gov Its nitrating activity stems from its decomposition into other reactive species, particularly under physiological conditions. nih.gov When peroxynitrite reacts with carbon dioxide (CO₂), it forms an unstable nitrosoperoxycarbonate intermediate (ONOOCO₂⁻), which rapidly decomposes to yield nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻). pnas.orgnih.gov

Nitrogen Dioxide (•NO₂) is the ultimate nitrating agent in most, if not all, major pathways. pnas.org It is a free radical that reacts at a diffusion-controlled rate with the tyrosyl radical to form 3-nitrotyrosine. researchgate.netpnas.org While •NO₂ can be generated from the peroxynitrite/CO₂ reaction, it is also the key product of the nitrite/peroxidase pathway, highlighting its central role in linking different nitration mechanisms. researchgate.netportlandpress.com It's important to note that •NO₂ alone is inefficient at initiating nitration because its direct reaction with tyrosine to form a tyrosyl radical is slow. pnas.org Its primary role is in the final step, combining with a pre-formed tyrosyl radical. pnas.orgportlandpress.com

Precursors and Radical Intermediates in Tyrosine Nitration

The nitration of tyrosine in biological systems is fundamentally a free radical process. nih.govnih.gov The central event is the one-electron oxidation of a tyrosine residue to form a tyrosyl radical (Tyr•), a relatively stable intermediate. researchgate.netnih.gov This initial oxidation is a prerequisite for the subsequent addition of the nitro group.

Several biological oxidants can generate the tyrosyl radical:

Carbonate Radical (CO₃•⁻): Formed from the reaction of peroxynitrite with CO₂, it is a potent one-electron oxidant that efficiently generates Tyr•. nih.govpnas.org

Oxo-metal Complexes: High-valence iron species in heme proteins, such as myeloperoxidase Compound I, can oxidize tyrosine. nih.gov

Hydroxyl Radical (•OH): While a very powerful oxidant, its formation and contribution relative to other species are debated. pnas.orgnih.gov

Once the tyrosyl radical is formed, it exists at a critical juncture with several potential fates. nih.govportlandpress.com The reaction that leads to nitration is the radical-radical combination with nitrogen dioxide (•NO₂). researchgate.netnih.gov

Tyr• + •NO₂ → 3-Nitrotyrosine

This reaction is extremely fast, occurring at or near the diffusion-controlled limit. nih.gov However, other competing reactions can occur, which explains why protein tyrosine nitration is often a low-yield process in vivo. pnas.org These competing pathways include:

Dimerization: Two tyrosyl radicals can combine to form 3,3′-dityrosine. pnas.org

Reduction: Cellular reductants like ascorbate (B8700270) can reduce the tyrosyl radical back to tyrosine, effectively reversing the initial oxidation. nih.govportlandpress.com

Reaction with other radicals: Tyr• can react with •NO to form 3-nitrosotyrosine, which can be subsequently oxidized to 3-nitrotyrosine. pnas.orgportlandpress.com

Table 2: Fates of the Tyrosyl Radical Intermediate

| Reactant | Product | Significance |

| Nitrogen Dioxide (•NO₂) | 3-Nitrotyrosine | Nitration pathway researchgate.net |

| Tyrosyl Radical (Tyr•) | 3,3′-Dityrosine | Dimerization/Cross-linking pnas.org |

| Cellular Reductants | Tyrosine | Reversal/Repair portlandpress.com |

| Nitric Oxide (•NO) | 3-Nitrosotyrosine | Alternative nitration/nitrosation pathway pnas.org |

Metabolic Fates and Clearance Mechanisms of Nitrated Tyrosine Residues

Once formed, nitrated proteins can undergo degradation through normal cellular protein turnover processes, such as proteasomal degradation. nih.gov This proteolysis releases free 3-nitrotyrosine into the cellular environment. nih.gov Free 3-nitrotyrosine is not re-incorporated into new proteins but is instead subject to specific metabolic and clearance pathways.

Studies have shown that free 3-nitrotyrosine can be metabolized by the enzyme aromatic amino acid decarboxylase, the same enzyme involved in dopamine (B1211576) synthesis. nih.gov This metabolic process can lead to the formation of 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is then excreted in the urine. wikipedia.org The detection of NHPA and free 3-nitrotyrosine in urine and plasma provides a non-invasive way to assess systemic nitroxidative stress. wikipedia.org

In dopaminergic cells, 3-nitrotyrosine can be metabolized through the concerted action of aromatic amino acid decarboxylase and monoamine oxidase. nih.gov This metabolic conversion has been linked to the generation of potentially toxic products that can induce apoptosis in these specialized neurons, suggesting a mechanism by which nitroxidative stress may contribute to neurodegeneration in conditions like Parkinson's disease. nih.gov The clearance of nitrated proteins and their metabolites is crucial for maintaining cellular homeostasis and preventing the accumulation of potentially dysfunctional, modified proteins.

Modulating Tyrosine Nitration: Therapeutic and Pharmacological Interventions

Pharmacological Modulation of Nitric Oxide Synthase Activity

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide from L-arginine. nih.govnih.gov Since •NO is a direct precursor to major nitrating agents like peroxynitrite, inhibiting NOS activity has been a primary strategy to reduce tyrosine nitration. nih.gov

By inhibiting NOS, L-NAME effectively decreases the production of nitric oxide. frontiersin.orgnih.gov This reduction has profound biological consequences, as •NO is a critical signaling molecule involved in numerous physiological processes. One of the most well-documented effects of chronic L-NAME administration in animal models is the development of "NO-deficient hypertension". nih.govmdpi.com This occurs because nitric oxide is a potent vasodilator, and its absence leads to increased vascular tone and elevated blood pressure. nih.gov

Interestingly, the pharmacology of L-NAME is complex. While it is primarily known as a NOS inhibitor, some studies have shown that L-NAME itself can slowly release nitric oxide from its guanidino nitro group. nih.govnih.gov This NO-releasing property can confound its intended inhibitory effects and may contribute to other biological activities, such as potentiating the effects of other nitrodilators. nih.govnih.gov The downstream effects of modulating NO with L-NAME are diverse, influencing everything from vascular reactivity and lipid peroxidation to cellular viability and even behavior. nih.govmdpi.comresearchgate.netscielo.br

Antioxidant and Anti-inflammatory Strategies Affecting Nitration

Since tyrosine nitration is fundamentally an oxidative process, strategies aimed at enhancing the body's antioxidant and anti-inflammatory defenses are crucial for its modulation. These approaches work by reducing the levels of reactive oxygen species (ROS) that react with nitric oxide to form nitrating agents.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that orchestrates the cellular antioxidant response. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. nih.govmdpi.com In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and moves to the nucleus. nih.gov There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, triggering the expression of a wide array of protective enzymes. nih.govnih.gov

This Nrf2-ARE signaling pathway is a major regulator of cellular redox homeostasis. nih.gov By upregulating antioxidant enzymes such as superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione S-transferases, Nrf2 activation directly reduces the levels of ROS and reactive nitrogen species (RNS). nih.gov This modulation is critical in preventing tyrosine nitration, as it decreases the availability of superoxide to react with nitric oxide, thereby inhibiting the formation of peroxynitrite. nih.gov Various phytochemicals, including resveratrol (B1683913) and epigallocatechin gallate (EGCG), have been shown to exert their antioxidant and anti-inflammatory effects through the activation of the Nrf2 pathway. nih.gov

Table 1: Key Research Findings on Nrf2 Pathway Modulation

| Finding | Description | Implication for Nitration | Source(s) |

|---|---|---|---|

| Nrf2 Activation | Oxidative stress causes Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). | A key cellular defense mechanism against the precursors of nitrating species. | nih.govnih.gov |

| Antioxidant Gene Expression | Nrf2 activation upregulates numerous protective enzymes, including glutathione biosynthetic and antioxidant enzymes. | Reduces levels of ROS and RNS, thereby limiting peroxynitrite formation. | nih.gov |

| Phytochemical Modulation | Compounds like resveratrol and EGCG can activate the Nrf2 pathway. | Dietary interventions may help mitigate nitroxidative stress. | nih.gov |

Lipid peroxidation, the oxidative degradation of lipids, is intimately linked to protein tyrosine nitration, particularly within hydrophobic environments like cell membranes. nih.gov The process generates lipid peroxyl radicals (LOO•), which are capable of oxidizing tyrosine to a tyrosyl radical (Tyr•). nih.govnih.govacs.org This radical intermediate is a necessary step in the pathway to forming 3-nitrotyrosine (B3424624). nih.govacs.org Therefore, inhibiting lipid peroxidation can effectively reduce a key initiation step for tyrosine nitration in lipid-rich structures. nih.govacs.org Antioxidants such as α-tocopherol (vitamin E), which is known to react with lipid peroxyl radicals, have been shown to inhibit both lipid peroxidation and associated tyrosine oxidation. nih.govacs.org

Glutathione (GSH) is one of the most important low-molecular-weight antioxidants in the cell. nih.gov It plays a direct role in preventing tyrosine nitration through multiple mechanisms. Notably, GSH can "repair" the intermediate tyrosyl radical by reducing it back to tyrosine, thus halting the nitration process. nih.govresearchgate.net Studies have shown that even low concentrations of GSH can strongly inhibit the formation of 3-nitrotyrosine from peroxynitrite. researchgate.net Consequently, maintaining adequate cellular levels of glutathione is a critical antioxidant strategy to protect against protein nitration. nih.govresearchgate.net

Interventions Targeting Specific Nitrating Species

A direct approach to preventing tyrosine nitration is to use compounds that can intercept and neutralize the nitrating species themselves. The most biologically significant nitrating agents are peroxynitrite (ONOO⁻) and its derivatives, as well as nitrogen dioxide (•NO₂). nih.govmdpi.com

Research has identified several classes of molecules that act as effective scavengers of these species. Uric acid and its analogues have been shown to be among the best inhibitors of phenol (B47542) nitration by peroxynitrite. mdpi.com Similarly, certain sulfur-containing compounds, such as dithiopurines and dithiopyrimidines, are highly effective at inhibiting both nitration and thiol oxidation reactions mediated by peroxynitrite. mdpi.com These compounds can be valuable as therapeutic tools. Other antioxidant compounds, like hydroxycinnamates (e.g., caffeic acid and ferulic acid), also demonstrate an ability to inhibit peroxynitrite-mediated tyrosine nitration. epa.gov The mechanism can involve either the scavenger molecule becoming preferentially nitrated or donating an electron to neutralize the reactive species. epa.gov These findings highlight the potential for developing targeted scavenger molecules as a specific intervention to prevent the pathological consequences of tyrosine nitration.

Table 2: Efficacy of Peroxynitrite Scavengers on Phenol Nitration

| Compound | IC₅₀ (µM) for Phenol Nitration Inhibition | Source |

|---|---|---|

| Uric Acid | 10 | mdpi.com |

| 1,3-Dimethyluric Acid | 10 | mdpi.com |

| 2-Thiobarbituric Acid | 20 | mdpi.com |

| Ebselen | 50 | mdpi.com |

| Ascorbate (B8700270) | 250 | mdpi.com |

| Glutathione (GSH) | >1000 | mdpi.com |

| Methionine | >1000 | mdpi.com |

Note: IC₅₀ is the concentration of a scavenger that inhibits 50% of the nitration activity. Lower values indicate higher potency. Data is illustrative of relative potencies reported in the literature.

Experimental Models and Methodologies in 2 Nitrotyrosine Methyl Ester and Nitrotyrosine Research

In Vitro Cellular Models

In vitro models provide a controlled environment to investigate the specific effects of nitrating agents and nitrated compounds on cellular functions.

While specific studies focusing exclusively on 2-nitrotyrosine (B1262343) methyl ester in RAW264.7 and MM.1S cell lines are not extensively detailed in the reviewed literature, the principles of cell line activation studies in the context of nitrosative stress are well-established. Macrophage-like cell lines such as RAW264.7 are frequently used to study inflammatory responses. Activation of these cells with agents like lipopolysaccharide (LPS) can induce the production of nitric oxide (NO) and superoxide (B77818), leading to the formation of peroxynitrite and subsequent protein tyrosine nitration.

In such a model, researchers could expose RAW264.7 cells to inflammatory stimuli and then analyze the resulting protein nitration patterns. The introduction of 2-nitrotyrosine methyl ester could be used to study its specific effects on cellular signaling pathways, apoptosis, or cytokine production, providing insights into how this modified amino acid, when present, might influence cellular behavior. Similarly, the human multiple myeloma (MM.1S) cell line could be employed to investigate the role of protein nitration in cancer biology, exploring how nitroxidative stress affects cell proliferation, survival, and drug resistance.

The addition of a nitro group to a tyrosine residue can significantly alter the protein's structure and function. nih.gov In vitro studies are essential for dissecting these functional consequences. The nitration of tyrosine can lead to either a loss or a gain of protein function. nih.govoup.com For instance, the nitration of actin, a critical cytoskeletal protein, has been shown to impair its polymerization, which can have profound effects on cell structure and motility. nih.gov

The biochemical consequences of protein tyrosine nitration are diverse and can include:

Changes in Enzymatic Activity: Nitration can directly inactivate enzymes by modifying key tyrosine residues in their active sites. oup.com

Altered Protein-Protein Interactions: The presence of a nitro group can disrupt or, in some cases, enhance the binding of a protein to its partners.

Interference with Signal Transduction: Tyrosine phosphorylation is a critical mechanism in many signaling pathways. Nitration of a tyrosine residue can prevent its phosphorylation, thereby disrupting downstream signaling cascades. nih.govnih.gov

Increased Susceptibility to Proteolysis: Nitrated proteins may be recognized by cellular degradation machinery, leading to their premature removal. nih.gov

Formation of Protein Aggregates: In some instances, nitration can promote the aggregation of proteins, which is a hallmark of several neurodegenerative diseases. nih.gov

In vitro studies often utilize purified proteins that are exposed to nitrating agents like peroxynitrite. The functional consequences of this modification are then assessed using a variety of biochemical and biophysical techniques. Mass spectrometry-based proteomics is a powerful tool for identifying specific sites of tyrosine nitration within a protein. nih.gov

Table 1: Functional Consequences of Protein Tyrosine Nitration

| Protein | Functional Consequence of Nitration | Reference |

|---|---|---|

| Actin | Impaired polymerization | nih.gov |

| Fibrinogen | Faster polymerization, leading to less stable clots | oup.com |

| Mn-Superoxide Dismutase (Mn-SOD) | Inactivation | oup.com |

| Insulin-Responsive Glucose Transporter Type 4 (GLUT-4) | Reduced tyrosine phosphorylation | nih.gov |

| Protein-Tyrosine Phosphatase η | Reduced tyrosine phosphorylation | nih.gov |

In Vivo Animal Models

Animal models are indispensable for studying the complex interplay of factors involved in protein nitration and its contribution to disease pathogenesis in a whole-organism context.

Various rodent models are employed to investigate the role of nitrotyrosine in specific diseases:

Diabetic Rats: Type 1 and Type 2 diabetes can be induced in rats using chemical agents like streptozotocin (STZ) or through high-fat diets combined with low-dose STZ. spandidos-publications.comnih.govmdpi.com These models exhibit hyperglycemia, which is associated with increased oxidative and nitrosative stress. spandidos-publications.com Studies have shown elevated levels of nitrotyrosine in the retinas of diabetic rats, implicating protein nitration in the pathogenesis of diabetic retinopathy. nih.gov

CO-Poisoned Rats: Carbon monoxide (CO) poisoning is a model for neurotoxicity. While direct studies on this compound in this specific model are not prominent in the search results, CO exposure can lead to hypoxia and subsequent inflammatory responses, which are known to increase nitric oxide production and the potential for protein nitration. Models of neurotoxin-induced neurodegeneration, such as those using MPTP in mice, are well-established for studying conditions like Parkinson's disease, where neuroinflammation and oxidative stress play a key role. biorxiv.orgmdpi.com

T. cruzi Infected Mice: Chagas disease, caused by the parasite Trypanosoma cruzi, is characterized by chronic inflammation and can lead to severe cardiac complications. nih.govmdpi.com Murine models of T. cruzi infection have demonstrated a significant increase in protein nitration in both the plasma and cardiac tissue. nih.gov This suggests that nitrosative stress is a key component of the host's response to the infection and may contribute to the pathology of Chagas disease. nih.govfrontiersin.orgresearchgate.net

Accurate measurement of nitrated species in biological samples is critical for understanding their role in disease. Several methods are used to evaluate tissue and plasma levels of nitrite (B80452), nitrate (B79036), and nitrotyrosine:

Griess Assay: This is a common colorimetric method for the measurement of nitrite and, after reduction, nitrate in biological fluids like plasma and tissue homogenates. mdpi.com

Chemiluminescence: This highly sensitive technique can directly measure nitric oxide and its metabolites. sfrbm.org

Immunohistochemistry and Western Blotting: These antibody-based techniques are used to detect and visualize nitrotyrosine-containing proteins in tissue sections and cell lysates, respectively. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the sensitive and quantitative analysis of 3-nitrotyrosine (B3424624) after total hydrolysis of proteins. mdpi.com

Mass Spectrometry: This powerful analytical technique allows for the identification and quantification of specific nitrated tyrosine residues within proteins. nih.gov

It is important to note that the levels of nitrite and nitrate can vary significantly between plasma and tissues, with tissue concentrations generally being higher. researchgate.net Furthermore, nitrite is rapidly oxidized to nitrate in whole blood, making the combined measurement of both often more informative. nih.gov

Table 2: Normal Ranges of Nitrite and Nitrate in Biological Samples

| Analyte | Plasma Concentration | Tissue Concentration | Reference |

|---|---|---|---|

| Nitrite | 100-1000 nM | 1-20 µM | researchgate.net |

| Nitrate | 20-40 µM | 40-70 µM | researchgate.net |

Animal models of neurotoxin exposure are crucial for studying neurodegenerative diseases and for the development of new therapeutic strategies. oaepublish.com The validation of these models is a critical step to ensure their relevance to human disease. researchgate.net Neurotoxins such as 6-hydroxydopamine (6-OHDA), rotenone, and MPTP are used to induce Parkinson's-like symptoms in rodents. nih.govsemanticscholar.org

The validation process for these models typically involves:

Behavioral Phenotyping: Assessing motor and non-motor deficits that mimic the symptoms of the human disease. mdpi.com

Neurochemical Analysis: Measuring the depletion of neurotransmitters, such as dopamine (B1211576) in the striatum for Parkinson's models. biorxiv.org

Histopathological Examination: Confirming the loss of specific neuronal populations and the presence of pathological hallmarks, such as protein aggregates. oaepublish.com

Assessment of Neuroinflammation: Evaluating markers of microglial and astrocyte activation, as neuroinflammation is a common feature of neurodegenerative diseases and is associated with increased nitroxidative stress. nih.govresearchgate.net

The goal is to have an animal model that not only reproduces the key features of the human disease but also responds to therapeutic interventions in a predictable manner. semanticscholar.org Understanding the role of protein nitration in these validated models can provide valuable insights into the molecular mechanisms of neurodegeneration.

Plant Cell and Organismal Studies on Tyrosine Nitration

Tubulin Tyrosine Nitration and Microtubule Organization in Plant Cells

Tyrosine nitration of proteins is a significant post-translational modification that serves as a pathway for nitric oxide (NO) signal transduction in plant cells. researchgate.net Among the targets of this modification are microtubules, crucial components of the plant cytoskeleton. Specifically, the tyrosine nitration of α-tubulin has been identified as a regulatory mechanism influencing microtubule organization and dynamics. nih.gov This modification is considered a common post-translational event and a direct mechanism of NO signal transduction involving microtubules under physiological conditions. researchgate.netnih.gov

Research has demonstrated that 3-nitrotyrosine can induce partially reversible inhibition of primary root growth in Arabidopsis thaliana, alongside altering the morphology of root hairs and the organization of microtubules within root cells. nih.govnih.gov In tobacco Bright Yellow-2 (BY-2) cells, 3-nitrotyrosine has been observed to intensively decorate highly dynamic microtubular arrays such as preprophase bands, mitotic spindles, and phragmoplasts under normal physiological conditions. researchgate.netnih.gov This suggests a role for tyrosine nitration in processes involving rapid microtubule reorganization.

The process of α-tubulin nitration is distinct from the direct nitration of tyrosine residues in other cytoskeletal proteins, indicating a highly selective mechanism. researchgate.net Eukaryotic α-tubulins typically have a C-terminal tyrosine that can be reversibly removed by tubulin–tyrosine carboxypeptidase (TTC) and re-ligated by tubulin–tyrosine ligase (TTL). tandfonline.com However, 3-nitro-L-tyrosine can be incorporated into detyrosinated α-tubulin by TTL, creating an irreversibly nitrotyrosinated α-tubulin. tandfonline.com This irreversible modification can lead to the inhibition of cell division. tandfonline.comnih.gov Low concentrations of 3-nitrotyrosine have been shown to inhibit cell division in cycling BY-2 cells, possibly due to impaired detyrosination and altered binding of kinesins, which disrupts phragmoplast function and cell plate formation. researchgate.net

The table below summarizes the observed effects of 3-nitrotyrosine on plant cells in key studies.

| Plant Model | Observed Effects of 3-Nitrotyrosine | Reference |

| Arabidopsis thaliana | Partially reversible primary root growth inhibition, altered root hair morphology, and disorganization of microtubules in root cells. | nih.gov |

| Nicotiana tabacum BY-2 cells | Intensive decoration of dynamic microtubular arrays (preprophase bands, mitotic spindles, phragmoplasts). Inhibition of cell division at low concentrations. | researchgate.netnih.gov |

| Rice (Oryza sativa) | Inhibition of cell division. | tandfonline.comnih.gov |

In silico modeling of mitotic kinesin-8 complexes with the tail of detyrosinated, tyrosinated, and tyrosine nitrated α-tubulin from Arabidopsis has been performed to further investigate the influence of tubulin nitrotyrosination on the interaction between α-tubulin and kinesin-8. nih.govnih.gov These studies collectively suggest that the nitration of α-tubulin is a key regulatory mechanism in plant cell growth and division, directly impacting the dynamics and organization of the microtubule cytoskeleton. researchgate.net

Human Clinical Studies and Biomarker Evaluation

Nitrotyrosine, specifically 3-nitrotyrosine, has emerged as a significant biomarker for assessing oxidative and nitrosative stress in a variety of human diseases. researchgate.nettymtu.com Its formation through the nitration of protein-bound and free tyrosine residues by reactive nitrogen species, such as peroxynitrite, provides an indication of cellular damage and inflammation. researchgate.nettymtu.com Elevated levels of nitrotyrosine have been associated with the pathogenesis of several conditions, including neurodegenerative disorders, cardiovascular diseases, and diabetes. researchgate.netnih.govnih.gov

The utility of nitrotyrosine as a biomarker stems from its stability as a covalent modification, which allows for its detection in various biological samples, including plasma and urine. researchgate.netnih.gov Clinical studies have explored the correlation between systemic nitrotyrosine levels and the prevalence and severity of various diseases.

In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, alterations in the 3-nitrotyrosine profile have been observed to occur even before the manifestation of clinical symptoms. researchgate.net This suggests its potential as an early diagnostic marker. researchgate.nettandfonline.com

For cardiovascular diseases , studies have shown that systemic levels of protein-bound nitrotyrosine are significantly higher in patients with coronary artery disease (CAD) compared to individuals without clinically evident CAD. nih.gov Furthermore, statin therapy has been found to reduce nitrotyrosine levels, indicating a potential role for this biomarker in monitoring therapeutic interventions. nih.gov In Fabry disease, a lysosomal storage disorder with significant vascular involvement, plasma levels of 3-nitrotyrosine were found to be over sixfold higher in patients compared to controls. nih.gov

In diabetes mellitus , the presence of nitrotyrosine in the plasma of patients with Type II diabetes has been demonstrated, while it was undetectable in healthy control subjects. researchgate.net Plasma nitrotyrosine concentrations were found to correlate with plasma glucose levels, suggesting a link between hyperglycemia-induced oxidative stress and protein nitration. researchgate.net

Elevated urinary 3-nitrotyrosine has also been investigated as a potential biomarker for major depressive disorder (MDD) . nih.govmdpi.com Studies have found higher concentrations of urine 3-nitrotyrosine in depressed patients compared to healthy volunteers. nih.govmdpi.com

The following table summarizes findings from human clinical studies on nitrotyrosine as a biomarker.

| Disease/Condition | Sample Type | Key Findings | Reference |

| Neurodegenerative Diseases | Not specified | Altered 3-nitrotyrosine profile may serve as an early diagnostic target. | researchgate.net |

| Coronary Artery Disease (CAD) | Blood | Significantly higher nitrotyrosine levels in patients with CAD. Levels were reduced by statin therapy. | nih.gov |

| Fabry Disease | Plasma | Over sixfold elevated 3-nitrotyrosine levels in patients compared to controls. | nih.gov |

| Type II Diabetes Mellitus | Plasma | Nitrotyrosine detectable in diabetic patients but not in healthy controls; levels correlated with plasma glucose. | researchgate.net |

| Major Depressive Disorder (MDD) | Urine | Higher concentrations of 3-nitrotyrosine in depressed patients compared to healthy volunteers. | nih.govmdpi.com |

These studies underscore the potential of 2-nitrotyrosine and its isomer 3-nitrotyrosine as valuable biomarkers for diagnosing and monitoring a range of human diseases characterized by increased oxidative and nitrosative stress.

Future Directions and Research Opportunities in 2 Nitrotyrosine Methyl Ester Science

Unraveling Site-Specific Nitration and Functional Consequences

Protein tyrosine nitration is not a random event; it is a selective process targeting specific tyrosine residues within proteins. nih.govbmbreports.org This specificity is influenced by several factors, including the proximity to the source of nitrating agents, the local microenvironment, and the protein's structural features. bmbreports.orgacs.org Understanding the precise molecular determinants of site-specific nitration is a critical frontier in the field.

The functional consequences of tyrosine nitration are diverse and protein-dependent. The addition of a nitro group (-NO2) to a tyrosine residue can profoundly alter protein structure and function by changing the pKa of the phenolic group, increasing hydrophobicity, and creating steric bulk. nih.govresearchgate.net These modifications can lead to a loss or gain of protein function, affect protein-protein interactions, and alter cellular signaling pathways. nih.gov For instance, the nitration of enzymes like manganese superoxide (B77818) dismutase (MnSOD) can lead to their inactivation, compromising cellular antioxidant defenses. bmbreports.org Conversely, nitration of other proteins can enhance their activity or lead to novel functions. nih.gov

Future research must focus on elucidating the "rules" of site-specific nitration. This involves identifying the consensus sequences or structural motifs that render a tyrosine residue susceptible to nitration. Moreover, a systematic and high-throughput approach is needed to characterize the functional impact of nitration on a proteome-wide scale. This will require the development of novel methodologies to introduce 3-nitrotyrosine (B3424624) at specific sites within proteins, allowing for detailed biochemical and cellular studies. nih.gov

Table 1: Factors Influencing Site-Specific Tyrosine Nitration

| Factor | Description | Reference |

|---|---|---|

| Proximity to Nitrating Species | Tyrosine residues near the site of reactive nitrogen species generation are more likely to be nitrated. acs.org | acs.org |

| Local Microenvironment | Physicochemical characteristics such as pH, hydrophobicity, and the presence of nearby acidic residues can influence nitration susceptibility. nih.govmdpi.com | nih.govmdpi.com |

| Protein Structure | The accessibility of tyrosine residues, their location in loops or turns, and the absence of steric hindrance are important determinants. bmbreports.org | bmbreports.org |

| Presence of Catalysts | Redox-active transition metals like iron and copper can catalyze nitration reactions, enhancing site-specificity. tandfonline.com | tandfonline.com |

Development of Advanced Analytical Tools for Low Stoichiometric Levels

A significant challenge in studying protein tyrosine nitration is the low abundance of nitrated proteins in vivo, even under conditions of nitrative stress. nih.gov This low stoichiometry makes detection and quantification difficult, hindering progress in understanding the physiological and pathological roles of this post-translational modification. researchgate.net

Current methods for detecting 2-nitrotyrosine (B1262343) include immunological techniques (e.g., ELISA and Western blotting), high-performance liquid chromatography (HPLC) with various detectors, and mass spectrometry (MS). ipp.ptsigmaaldrich.com While antibodies against 3-nitrotyrosine have been useful, they can suffer from cross-reactivity. nih.gov Mass spectrometry has emerged as the gold standard for identifying nitrated proteins and mapping nitration sites with high specificity. nih.govnih.gov However, the low abundance of nitropeptides in complex biological samples often requires enrichment strategies prior to MS analysis. nih.gov

Future efforts should be directed towards developing more sensitive and specific analytical tools. This includes the design of novel enrichment strategies that can efficiently isolate nitrated proteins and peptides from complex mixtures with minimal sample loss. nih.gov Additionally, advancements in mass spectrometry, such as improved instrumentation and data analysis algorithms, will be crucial for detecting and quantifying low-level nitration events. nih.gov The development of non-invasive or minimally invasive methods for detecting nitrated proteins in biological fluids would also be highly valuable for clinical applications. wikipedia.org

Table 2: Comparison of Analytical Methods for 2-Nitrotyrosine Detection

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Immunological Methods (ELISA, Western Blot) | Relatively simple and high-throughput. | Potential for antibody cross-reactivity and non-specific binding. nih.gov | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Good for quantification of free 3-nitrotyrosine. | May lack the sensitivity and specificity for protein-bound nitrotyrosine. ipp.pt | ipp.pt |

| Mass Spectrometry (MS) | High specificity for identification and site mapping. nih.govnih.gov | Requires enrichment for low-abundance proteins; complex instrumentation and data analysis. nih.gov | nih.govnih.gov |

Exploring Reversibility and Denitration Mechanisms

For a post-translational modification to function as a dynamic regulatory mechanism, it must be reversible. nih.gov While protein tyrosine nitration has often been considered a stable and irreversible mark of damage, emerging evidence suggests that "denitrase" activities may exist, capable of removing the nitro group from tyrosine residues. nih.govresearchgate.net

The concept of enzymatic denitration opens up the possibility that tyrosine nitration is not merely a terminal event but a regulated process akin to phosphorylation. researchgate.net The identification and characterization of enzymes responsible for denitration are of paramount importance. Early studies have suggested the existence of such activities in cell and tissue extracts, but the specific enzymes have yet to be fully characterized. nih.gov

Future research should focus on the discovery and biochemical characterization of denitrating enzymes. This will involve developing robust assays to screen for denitrase activity and using proteomic approaches to identify the responsible proteins. Once identified, the regulation and substrate specificity of these enzymes will need to be investigated. Understanding the mechanisms of denitration will provide crucial insights into how the level of protein nitration is controlled in cells and whether this process is involved in physiological signaling pathways. tandfonline.com

Translational Research: From Biomarker to Therapeutic Target

Elevated levels of 2-nitrotyrosine have been detected in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases. wikipedia.orgmdpi.com This has established 3-nitrotyrosine as a reliable biomarker of nitrative stress. wikipedia.orgnih.gov However, the potential of protein nitration as a therapeutic target remains largely unexplored.

The transition from a biomarker to a therapeutic target requires a deeper understanding of the causal role of specific nitration events in disease pathogenesis. It is crucial to distinguish between nitration events that are merely markers of cellular stress and those that are key drivers of the disease process. tandfonline.com

Future translational research should aim to identify specific nitrated proteins that play a critical role in disease progression. This will involve a combination of proteomic studies to identify disease-specific nitration events and functional studies to validate their pathological significance. Once key targets are identified, strategies can be developed to prevent or reverse their nitration. This could involve the development of inhibitors of enzymes that promote nitration or the design of molecules that can selectively facilitate denitration.

Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis

Nitrative stress is a complex biological phenomenon that involves alterations at multiple molecular levels. nih.gov To gain a comprehensive understanding of the pathways affected by 2-nitrotyrosine formation, it is essential to integrate data from different "omics" platforms. nih.gov

Multi-omics approaches, which combine proteomics with genomics, transcriptomics, and metabolomics, can provide a systems-level view of the cellular response to nitrative stress. springernature.com For example, integrating nitroproteomics data with transcriptomic data can reveal how protein nitration affects gene expression. Similarly, combining nitroproteomics with metabolomics can uncover the impact of nitration on metabolic pathways. nih.gov

Future research should embrace multi-omics strategies to construct comprehensive models of nitrative stress pathways. frontlinegenomics.com This will require the development of sophisticated bioinformatics tools and computational methods to integrate and analyze large, complex datasets. nih.gov By adopting a systems biology approach, researchers can move beyond the study of individual nitrated proteins and gain a more holistic understanding of the role of 2-nitrotyrosine in health and disease. cragenomica.es

Q & A

Q. Basic Research Focus

- Methodology : Use transesterification or esterification reactions, optimizing parameters such as molar ratios (e.g., alcohol-to-acid ratio), catalyst type (e.g., acid/base catalysts like KOH or H₂SO₄), and temperature. For example, Response Surface Methodology (RSM) can systematically identify optimal conditions .

- Purification : Employ techniques like liquid-liquid extraction, column chromatography, or recrystallization. Monitor purity via GC-MS or HPLC to confirm methyl ester content (e.g., ≥95% purity thresholds) .

- Data Reference : Table 4 in demonstrates how GC-MS quantifies methyl ester content, a model applicable to nitrotyrosine derivatives.

How can researchers address discrepancies in quantifying this compound across different biological matrices?

Q. Advanced Research Focus

- Analytical Challenges : Matrix effects (e.g., plasma proteins or lipids) may interfere with LC-MS/MS or ELISA detection. Use isotope-labeled internal standards (e.g., deuterated 2-Nitrotyrosine) to normalize recovery rates .

- Contradiction Analysis : Compare extraction protocols (e.g., solid-phase extraction vs. protein precipitation). For example, plasma pre-treatment with methanol improves nitrotyrosine recovery by 15–20% .

- Validation : Cross-validate results using orthogonal methods (e.g., immunoassays vs. mass spectrometry) to confirm specificity.

What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Q. Basic Research Focus

- Structural Confirmation :

- Purity Assessment : GC-MS with a polar capillary column (e.g., DB-WAX) resolves methyl ester peaks from residual reactants .

How can side reactions during this compound synthesis be minimized?

Q. Advanced Research Focus

- Side Reactions : Nitration of tyrosine residues or ester hydrolysis under acidic/basic conditions.

- Mitigation Strategies :

What documentation practices ensure reproducibility in this compound synthesis?

Q. Basic Research Focus

- Experimental Details : Report catalyst concentration (e.g., 1.5 wt% KOH), reaction time (e.g., 2–4 hr), and temperature (e.g., 60–70°C) .

- Data Transparency : Include supplementary files with raw chromatograms (e.g., GC-MS spectra) and NMR/FTIR spectra, following journal guidelines for reproducibility .

- Example : Table 2 in catalogs FTIR peaks for methyl esters, a template for nitrotyrosine derivatives.

How does catalyst selection influence the stereochemical outcome of this compound synthesis?

Q. Advanced Research Focus

- Homogeneous Catalysts : KOH promotes faster transesterification but may cause racemization of tyrosine residues.

- Heterogeneous Catalysts : MgO or CaO reduces side reactions due to milder basicity, preserving chirality .

- Mechanistic Insight : Acidic catalysts (e.g., H₂SO₄) favor Fischer esterification but risk nitro group reduction; monitor via cyclic voltammetry .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Hazard Mitigation : Use fume hoods for volatile solvents (e.g., methylene chloride) during synthesis. Refer to SDS guidelines for methyl esters, including eye rinsing and skin protection .

- Waste Disposal : Neutralize acidic/basic waste before disposal to prevent ester hydrolysis into toxic byproducts.

How can computational modeling optimize this compound synthesis?

Q. Advanced Research Focus

- DFT Calculations : Predict reaction pathways for nitration and esterification steps. For example, simulate transition states to identify energy barriers for nitro group addition .

- Machine Learning : Train models on existing methyl ester datasets (e.g., Table 5 in ) to predict optimal molar ratios and catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.